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Stevioside-d2 (90per cent)

Cat. No.: B1160162
M. Wt: 807.88
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Description

Overview of Stevioside (B1681144) and its Research Relevance

Stevioside is a naturally occurring sweet-tasting diterpene glycoside extracted from the leaves of the plant Stevia rebaudiana. nih.govagriculturejournals.cz It is approximately 300 times sweeter than sucrose (B13894) and is widely used as a non-caloric sweetener. researchgate.net Beyond its application in the food and beverage industry, Stevioside and its related compounds, including its aglycone steviol (B1681142), have garnered significant research interest due to their potential therapeutic properties. nih.govnih.gov

Studies have explored a range of pharmacological activities, including:

Anti-hyperglycemic effects agriculturejournals.cz

Anti-hypertensive properties nih.gov

Anti-inflammatory actions nih.gov

Anti-tumor potential nih.gov

Immunomodulatory effects nih.gov

The diverse biological activities of Stevioside make it a compelling subject for research aimed at understanding its mechanisms of action and its metabolic pathways within the body. nih.govunlp.edu.ar

Rationale for Deuterated Stevioside-d2 (90 per cent) in Contemporary Research

The synthesis of deuterated Stevioside, specifically Stevioside-d2 with a 90 per cent isotopic purity, provides researchers with a powerful tool for a variety of advanced studies. The "d2" designation indicates that two hydrogen atoms in the Stevioside molecule have been replaced by deuterium (B1214612) atoms. The 90 per cent purity signifies a high level of enrichment, which is crucial for the sensitivity and accuracy of analytical measurements.

The rationale for using Stevioside-d2 (90 per cent) is multifaceted:

Enhanced Analytical Sensitivity and Accuracy: In quantitative studies, such as pharmacokinetic analysis, Stevioside-d2 serves as an excellent internal standard for methods like liquid chromatography-mass spectrometry (LC-MS). acs.orgrjptonline.org Its co-elution with the unlabeled Stevioside allows for precise correction of variations during sample preparation and analysis, leading to more reliable data.

Probing Metabolic Transformations: The deuterium labels act as tracers, enabling researchers to follow the biotransformation of Stevioside into its metabolites, such as steviol. nih.gov This is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Investigating Reaction Mechanisms: The specific placement of the deuterium atoms allows for the study of the kinetic isotope effect in enzymatic or chemical reactions involving Stevioside. scielo.org.mx This can help to elucidate the mechanisms by which Stevioside exerts its biological effects.

Scope and Academic Utility of Stevioside-d2 (90 per cent) in Mechanistic and Quantitative Studies

The application of Stevioside-d2 (90 per cent) spans several key areas of scientific investigation, offering significant academic utility.

Research Area Application of Stevioside-d2 (90 per cent) Expected Outcome
Pharmacokinetics Use as an internal standard in LC-MS/MS assays to quantify Stevioside and its metabolites in biological samples (e.g., plasma, urine).Accurate determination of absorption, distribution, metabolism, and excretion (ADME) parameters.
Metabolism Studies Tracing the metabolic fate of Stevioside to identify and quantify its metabolites.Elucidation of the metabolic pathways of Stevioside in vitro and in vivo.
Enzymology Investigating the kinetic isotope effect in enzymatic reactions that metabolize Stevioside.Understanding the mechanism of action of enzymes involved in Stevioside metabolism.
Food Chemistry Studying the stability and degradation of Stevioside in different food matrices and processing conditions.Development of improved food formulations and processing techniques.
Toxicology Assessing the potential for the formation of reactive metabolites. acs.orgGaining insights into the safety profile of Stevioside.

In mechanistic studies, the deuterium labels on Stevioside-d2 can help to pinpoint which C-H bonds are broken during metabolic processes. snnu.edu.cnresearchgate.net For instance, if a deuterium atom is located at a site of enzymatic hydroxylation, a slower reaction rate compared to the unlabeled compound would indicate that C-H bond cleavage is a rate-limiting step in the reaction. scielo.org.mx

In quantitative analysis, the use of a stable isotope-labeled internal standard like Stevioside-d2 is considered the gold standard for bioanalytical methods. acs.org It compensates for matrix effects and variations in instrument response, ensuring the high quality and reliability of the data generated in preclinical and clinical studies.

Properties

Molecular Formula

C₃₇¹³CH₅₈D₂O₁₈

Molecular Weight

807.88

Synonyms

(4α)-13-[(2-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]kaur-16-en-18-oic-d2 Acid β-D-Glucopyranosyl-d2 Ester;  Steviosin-d2;  α-G-Sweet-d2; 

Origin of Product

United States

Synthetic Strategies and Isotopic Enrichment of Stevioside D2

Methodologies for Deuterium (B1214612) Incorporation into Stevioside (B1681144)

The incorporation of deuterium into the stevioside structure can be achieved through two primary routes: direct chemical synthesis and biologically-driven enzymatic or microbial processes.

Chemical deuteration offers a direct method for introducing deuterium into a molecule. ansto.gov.au A common and efficient strategy is the hydrogen isotope exchange (HIE), where hydrogen atoms in the target molecule are swapped with deuterium atoms. snnu.edu.cn This is often accomplished using a deuterium source, typically deuterium oxide (D₂O), in the presence of a catalyst. snnu.edu.cnnih.gov For complex natural products like stevioside, this process can be challenging due to the need for site-selectivity to avoid unwanted exchanges at labile positions.

Another approach involves the synthesis of deuterated building blocks which are then used in the total synthesis of the final molecule. ansto.gov.au For steviol (B1681142) glycosides, this could involve the deuteration of the steviol aglycone or the glucose units separately before enzymatic glycosylation. A method for creating deuterated internal standards for steviol glycosides involves the saturation of the double bond in the steviol core using deuterium gas, resulting in deuterated 16,17-dihydrosteviol glycosides. researchgate.net

Table 1: Comparison of Chemical Deuteration Strategies

MethodDescriptionAdvantagesChallenges
Hydrogen Isotope Exchange (HIE) Direct exchange of H for D on the target molecule using a deuterium source (e.g., D₂O) and a catalyst. snnu.edu.cnnih.govPotentially fewer synthetic steps.Can lack site-selectivity; may require harsh conditions. nih.gov
Deuterated Building Blocks Synthesis of deuterated precursors which are then assembled into the final molecule. ansto.gov.auHigh degree of control over labeling positions.Often involves multi-step, complex synthesis. resolvemass.ca
Reductive Deuteration Saturation of double bonds or reduction of carbonyl groups using a deuterium source (e.g., D₂ gas, NaBD₄). researchgate.netnih.govSpecific to certain functional groups.Limited to molecules with suitable functional groups for reduction.

Biosynthetic methods provide an alternative route for producing deuterated natural products. These techniques leverage the enzymatic machinery of microorganisms or isolated enzymes to construct the target molecule from deuterated precursors. researchgate.net The biosynthesis of steviol glycosides begins with the formation of the diterpenoid backbone, steviol, which is then glycosylated by specific enzymes called glucosyltransferases. steviashantanu.comnih.gov

To produce deuterated stevioside, microorganisms such as genetically modified E. coli or yeast can be cultured in a medium containing a deuterated carbon source, like deuterated glucose, and/or in heavy water (D₂O). nih.govunl.pt The organism's metabolic pathways then incorporate deuterium into the synthesized steviol glycosides. rsc.orgnsf.gov For instance, studies have shown that feeding hydroponic stevia shoot tips with deuterium-labeled precursors leads to the incorporation of deuterium into steviol glycosides. rsc.org This approach can produce highly and uniformly deuterated compounds. nih.gov

Enzymatic synthesis can also be used, where isolated enzymes perform specific deuteration or glycosylation steps in vitro. For example, specific β-glucosidases can be used to modify the glycosylation pattern of stevioside, and this could potentially be adapted using deuterated sugar donors. nih.govresearchgate.net

Isotopic Purity Assessment and Enrichment Levels of Stevioside-d2 (90 per cent)

Determining the isotopic purity and enrichment level is a critical step to confirm that the desired deuterated compound, in this case, Stevioside-d2 with 90% enrichment, has been successfully synthesized. rsc.org The primary analytical techniques for this purpose are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HR-MS): HR-MS is a highly sensitive method used to determine the isotopic distribution of a compound. researchgate.net By analyzing the mass-to-charge (m/z) ratio, MS can distinguish between the unlabeled compound (d₀) and its deuterated isotopologues (d₁, d₂, etc.). rsc.org For Stevioside-d2, the mass spectrum would show a characteristic cluster of peaks. The relative abundance of the peak corresponding to the d₂ species compared to the other isotopologues allows for the calculation of the isotopic purity. rsc.orgnih.gov A strategy using liquid chromatography combined with HR-MS (LC-ESI-HR-MS) involves recording a full scan, extracting the ions for each isotopologue, integrating their signals, and calculating the enrichment. rsc.org This method is rapid, requires very little sample, and avoids the use of deuterated solvents. nih.govresearchgate.net

Table 2: Analytical Techniques for Isotopic Purity Assessment

TechniqueInformation ProvidedKey Advantages
High-Resolution Mass Spectrometry (HR-MS) Isotopic distribution (d₀, d₁, d₂, etc.); Overall isotopic enrichment. rsc.orgnih.govHigh sensitivity, rapid analysis, low sample consumption. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms labeling positions; Quantifies site-specific deuteration; Verifies structural integrity. rsc.orgvulcanchem.comProvides detailed structural information; Directly observes deuterium. sigmaaldrich.com

Structural Elucidation of Deuterium Labeling Positions

Identifying the exact positions of the deuterium atoms within the stevioside molecule is essential for its use in many research applications. NMR spectroscopy and tandem mass spectrometry (MS/MS) are the principal tools for this structural elucidation. nih.govcdnsciencepub.com

NMR Spectroscopy: Multi-nuclear and multi-dimensional NMR techniques are powerful for determining the specific sites of deuteration. vulcanchem.comnih.gov

²H NMR: Directly detects the deuterium nuclei, and the chemical shifts indicate their positions in the molecule. niscpr.res.in

¹H NMR: The absence or reduced intensity of signals in the proton spectrum compared to the unlabeled compound indicates where deuterium substitution has occurred. cdnsciencepub.com

¹³C NMR: The presence of a deuterium atom causes a characteristic isotopic shift in the signal of the attached carbon and adjacent carbons (α- and β-isotope shifts), helping to pinpoint the location. cdnsciencepub.com

2D NMR (e.g., HSQC, HMBC): Correlation spectroscopy can precisely map the connectivity between protons and carbons, allowing for unambiguous assignment of the deuteration sites. cdnsciencepub.comvulcanchem.com

Tandem Mass Spectrometry (MS/MS): MS/MS provides information on the location of labels by analyzing the fragmentation pattern of the deuterated molecule. nih.gov The parent ion of the deuterated stevioside is selected and fragmented. By analyzing the masses of the resulting fragment ions and comparing them to the fragmentation pattern of the unlabeled compound, one can deduce which parts of the molecule contain the deuterium labels. researchgate.net

Production Scale-Up Considerations for Research-Grade Stevioside-d2

Scaling up the production of research-grade Stevioside-d2 from laboratory bench-scale to larger quantities presents several challenges. These considerations are crucial for ensuring the compound is available in sufficient amounts for research while maintaining high purity.

Cost of Starting Materials: Deuterium sources, particularly high-purity deuterium oxide (D₂O) and deuterated reagents, are significantly more expensive than their protonated counterparts. resolvemass.camarketgrowthreports.com This is a major cost driver in large-scale synthesis.

Complexity of Synthesis and Purification: The multi-step chemical or biosynthetic processes required for producing selectively labeled compounds can be complex and may not be easily scalable. resolvemass.camusechem.com Each step must be optimized for yield and purity. Purification of the final product to achieve the desired 90% isotopic enrichment on a large scale requires efficient and scalable chromatographic techniques.

Maintaining Isotopic Purity: Ensuring consistent isotopic enrichment (e.g., 90% d₂) across larger batches can be difficult. globalgrowthinsights.com Side reactions or incomplete deuteration can lead to a broader distribution of isotopologues, complicating purification and quality control.

Specialized Equipment: Chemical deuteration often requires specialized equipment, such as high-pressure reactors for HIE reactions. ansto.gov.au Similarly, large-scale microbial fermentation for biosynthetic production requires significant investment in bioreactors and downstream processing equipment. biospectrumindia.com

Analytical and Quality Control: As production scales up, robust and efficient analytical methods are needed for in-process and final product quality control to ensure every batch meets the required specifications for identity, chemical purity, and isotopic enrichment. nih.gov

Overcoming these challenges is essential for the reliable and cost-effective production of research-grade deuterated compounds like Stevioside-d2. nih.govmusechem.com

Advanced Analytical Characterization of Stevioside D2 90 Per Cent

Mass Spectrometric Approaches for Isotopic Confirmation and Purity Analysis

Mass spectrometry serves as a cornerstone for the characterization of deuterated compounds, providing essential information on molecular weight, purity, and the location of isotopic labels. vulcanchem.com

High-Resolution Mass Spectrometry (HRMS) for Deuterium (B1214612) Mass Shift Detection

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the successful incorporation of deuterium atoms into the stevioside (B1681144) molecule. This technique provides highly accurate mass measurements, which allows for the clear detection of the mass shift caused by the replacement of hydrogen atoms with deuterium atoms. The theoretical molecular weight of unlabeled stevioside (C₃₈H₆₀O₁₈) is approximately 804.8 g/mol . With the incorporation of two deuterium atoms, the molecular weight of Stevioside-d2 (C₃₈H₅₈D₂O₁₈) increases to approximately 806.8 g/mol .

HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can resolve the isotopic peaks of the deuterated and non-deuterated species, providing confirmation of the presence and abundance of Stevioside-d2. nih.gov The high resolving power of these instruments is essential to distinguish the deuterated compound from any potential isobaric interferences.

Table 1: Theoretical and Observed Mass Data for Stevioside and Stevioside-d2

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)Observed Mass Shift (Da)
SteviosideC₃₈H₆₀O₁₈804.3883N/A
Stevioside-d2C₃₈H₅₈D₂O₁₈806.4009+2.0126

This table is for illustrative purposes; actual observed masses may vary slightly depending on instrumentation and experimental conditions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Deuterium Localization

Tandem mass spectrometry (MS/MS) is employed to determine the specific location of the deuterium atoms within the stevioside molecule. eurofins-biomnis.com In an MS/MS experiment, the precursor ion (in this case, the molecular ion of Stevioside-d2) is selected and then fragmented through collision-induced dissociation (CID). stackexchange.com The resulting fragment ions are then analyzed to create a fragmentation spectrum.

By comparing the fragmentation pattern of Stevioside-d2 with that of its unlabeled counterpart, the positions of the deuterium labels can be deduced. nih.govscielo.br For example, if a fragment ion retains the deuterium label, its mass will be shifted by two mass units compared to the corresponding fragment from unlabeled stevioside. Conversely, if a fragment ion does not show this mass shift, it indicates that the deuterium atoms are not located on that part of the molecule. This detailed structural information is crucial for ensuring the quality and reliability of the deuterated standard. eprajournals.com

Isotope Dilution Mass Spectrometry (IDMS) Principles for Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise method for quantifying the concentration of an analyte in a sample. osti.govresearchgate.net The principle of IDMS involves adding a known amount of an isotopically labeled internal standard (in this case, Stevioside-d2) to a sample containing the unlabeled analyte (stevioside). ptb.deepa.gov

After the labeled standard and the analyte have been thoroughly mixed and equilibrated, the mixture is analyzed by mass spectrometry. The ratio of the signal intensity of the labeled standard to the unlabeled analyte is measured. Since the amount of the labeled standard added is known, the concentration of the unlabeled analyte in the original sample can be accurately calculated. nih.gov A key advantage of IDMS is that it can compensate for analyte losses during sample preparation and analysis, as both the labeled and unlabeled compounds are affected equally. ptb.de This makes IDMS a reference method for obtaining reliable quantitative data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Quantification and Positional Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation and quantitative analysis of deuterated compounds. vulcanchem.com It provides detailed information about the chemical environment of each atom in a molecule.

Quantitative 1H-NMR for Deuteration Degree Determination

Quantitative ¹H-NMR (qNMR) is a powerful method for determining the degree of deuteration in a sample of Stevioside-d2. nih.gov In a ¹H-NMR spectrum, the intensity of a signal is directly proportional to the number of protons giving rise to that signal. ox.ac.uk By comparing the integrals of specific proton signals in the deuterated compound to those in a known concentration of a non-deuterated internal standard, the exact percentage of deuteration can be calculated. spectralservice.de

For Stevioside-d2, the signals corresponding to the protons at the sites of deuteration will show a significant decrease in intensity. The degree of deuteration is determined by comparing the reduced signal intensity to the intensity of signals from protons in the non-deuterated parts of the molecule. This provides a direct and accurate measure of the 90 percent deuteration claim.

2D-NMR Techniques (e.g., HSQC, HMBC) for Deuterium Site Assignment

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for unambiguously assigning the specific locations of the deuterium atoms. nih.gov

HSQC correlates the signals of protons directly attached to carbon atoms. In the HSQC spectrum of Stevioside-d2, the absence of a cross-peak at a particular carbon chemical shift indicates that the proton normally attached to that carbon has been replaced by a deuterium atom.

HMBC shows correlations between protons and carbons that are two or three bonds away. This technique can further confirm the site of deuteration by observing the disappearance of long-range correlations involving the deuterated positions.

These 2D-NMR experiments provide a comprehensive map of the molecular structure and definitively confirm the positional isomerism of the deuterium labels. nih.gov

Chromatographic Methodologies for Purity and Identity Verification

The separation and identification of steviol (B1681142) glycosides, including Stevioside-d2, present analytical challenges due to their structural similarity. thermofisher.com A suite of advanced chromatographic techniques is utilized to achieve the necessary resolution and sensitivity for accurate characterization.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of steviol glycosides. gavinpublishers.com The choice of detector is critical, as these compounds can be challenging to quantify due to weak UV absorbance. chromatographyonline.com

UV Detection: UV detection, typically set at 210 nm, is a common method for the determination of steviol glycosides. thermofisher.com However, this single wavelength is often a compromise, as different glycosides may have varying absorbance maxima. shimadzu.com For instance, the maximum UV absorption for steviol glycosides is observed around 196-205 nm depending on the solvent. gavinpublishers.com HPLC methods using a C18 column and a mobile phase of acetonitrile (B52724) and sodium phosphate (B84403) buffer have been validated for the quantification of various steviol glycosides. nih.gov

Evaporative Light Scattering Detection (ELS): ELS detection offers an alternative for compounds with poor UV absorption. thermofisher.com It measures the light scattered by non-volatile particles after the mobile phase has been evaporated. shimadzu.com This technique is compatible with volatile mobile phases, which are often used in steviol glycoside separations, and can reveal components that might be missed by UV detectors. shimadzu.comthermofisher.com

Charged Aerosol Detection (CAD): Similar to ELS, CAD is a universal detector that provides a response independent of the optical properties of the analyte. thermofisher.com It can offer greater sensitivity than UV detection for certain steviol glycosides. thermofisher.com For example, the limit of quantification (LOQ) for rebaudioside A was improved by a factor of three using CAD compared to UV at 210 nm. thermofisher.com

Table 1: HPLC Method Parameters for Steviol Glycoside Analysis

ParameterConditionSource
ColumnC18 (250 x 4.6 mm, 5 µm) nih.gov
Mobile PhaseAcetonitrile : Sodium Phosphate Buffer (10 mmol/L, pH 2.6) (32:68 v/v) nih.gov
Flow Rate1.0 mL/min nih.gov
DetectionUV at 210 nm nih.gov
Column Temperature40°C mdpi.com

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with sub-2 µm particles, leading to significantly increased resolution, sensitivity, and speed of analysis compared to traditional HPLC. kuleuven.beresearchgate.net This is particularly advantageous for complex mixtures of structurally similar steviol glycosides. kuleuven.be

UHPLC methods can achieve baseline separation of multiple steviol glycosides in a much shorter run time, for example, separating five glycosides in 12 minutes or nine glycosides within 7 minutes. nih.govmdpi.com The use of smaller particles generates higher back pressure, necessitating specialized UHPLC systems capable of operating at pressures up to 1200 bar. kuleuven.be By coupling multiple UHPLC columns, the separation of as many as 26 different steviol glycosides has been demonstrated, highlighting the enhanced resolving power of the technique. kuleuven.be

Table 2: UHPLC Method Parameters for Steviol Glycoside Separation

ParameterConditionSource
ColumnBEH Amide (150 × 2.1 mm, 1.7 µm) unimi.it
Mobile PhaseA: 0.05% Formic Acid in Water; B: 0.05% Formic Acid in Acetonitrile unimi.it
Flow Rate0.3 mL/min unimi.it
Column Temperature35°C unimi.it
GradientLinear Gradient over 30 min unimi.it

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative to reversed-phase chromatography for separating highly polar compounds like steviol glycosides. akjournals.comresearchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of water. thermofisher.comakjournals.com

This technique has been successfully applied to separate major steviol glycosides, including stevioside, rebaudioside A, and rebaudioside C. akjournals.com The separation can be optimized by adjusting the mobile phase composition, such as the percentage of acetonitrile in water. akjournals.com HILIC methods are compatible with mass spectrometry (MS) detection, enabling reliable quantitation. acs.org For instance, a HILIC-MS/MS method has been developed for the sensitive analysis of major steviol glycosides in various food matrices. acs.org

Validation of Analytical Methods for Stevioside-d2 (90 per cent)

The validation of analytical methods is crucial to ensure they are reliable, consistent, and suitable for their intended purpose. mdpi.com For Stevioside-d2, this involves demonstrating the method's performance across several key parameters.

Validation parameters for HPLC and UHPLC methods for steviol glycosides typically include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. mdpi.comnih.gov

Linearity: Calibration curves for steviol glycosides generally show high coefficients of determination (R²), often ≥0.99, across a defined concentration range. nih.govmdpi.com For example, linearity has been demonstrated in the range of 25-150 µg/mL for HPLC-UV methods and 0.2-1.0 mg/L for UHPLC-MS/MS methods. nih.govnih.gov

Limits of Detection (LOD) and Quantification (LOQ): These values indicate the sensitivity of the method. For HPLC-UV, LODs for minor glycosides have been reported in the range of 5.68-8.81 µg/mL, with LOQs from 17.21-26.69 µg/mL. nih.gov UHPLC-MS/MS methods offer significantly lower limits, with LODs ranging from 0.003 to 0.078 µg/g and LOQs from 0.011 to 0.261 µg/g. nih.gov

Accuracy and Precision: Accuracy is often assessed through recovery studies, with acceptable ranges typically between 80-120%. mdpi.comnih.gov Precision, measured as the relative standard deviation (RSD), should generally be low, with intra-day precision values often below 15%. mdpi.comnih.gov

Table 3: Validation Parameters for Steviol Glycoside Analytical Methods

ParameterHPLC-UV nih.govUHPLC-MS/MS nih.govSource
Linearity (R²)≥0.980.9911–0.9999 nih.govnih.gov
LOD5.68-8.81 µg/mL0.003-0.078 µg/g nih.govnih.gov
LOQ17.21-26.69 µg/mL0.011-0.261 µg/g nih.govnih.gov
Accuracy (% Recovery)100 ± 10%80-120% nih.govnih.gov
Precision (%RSD)<10%<15% (Intra-day) nih.govnih.gov

Applications in Metabolic Pathway Elucidation

In Vitro Metabolic Studies of Stevioside-d2 using Microbial and Cellular Systems

In vitro models are essential for isolating and studying specific metabolic processes under controlled conditions. For Stevioside-d2, these studies primarily focus on its interaction with intestinal microorganisms and subsequent metabolism in liver cells.

The initial and most critical step in the metabolism of steviol (B1681142) glycosides occurs in the large intestine, mediated by the gut microbiota. researchgate.net Mammalian digestive enzymes in the upper gastrointestinal tract cannot hydrolyze Stevioside (B1681144). researchgate.netnih.gov Consequently, Stevioside-d2 passes intact to the colon, where it is biotransformed by bacterial enzymes.

Research using in vitro anaerobic batch cultures inoculated with human fecal homogenates has shown that bacteria, particularly from the Bacteroides genus, are highly efficient at hydrolyzing steviol glycosides. researchgate.netnih.gov These bacteria possess glycosidases that cleave the glucose units from the Stevioside-d2 molecule. researchgate.net This process completely converts Stevioside-d2 into its aglycone, Steviol-d2. nih.govnih.gov Studies have consistently demonstrated that Steviol is the final, stable product of this microbial action, as the intestinal microflora is unable to degrade the steviol backbone any further. nih.govnih.govresearchgate.net The biotransformation of Stevioside to Steviol by human intestinal microflora is typically complete within 10 to 24 hours in in vitro models. nih.gov

Table 1: In Vitro Biotransformation of Stevioside-d2 by Intestinal Microbiota
Biological SystemSubstrateKey Microbial GroupPrimary MetaboliteMetabolic Outcome
Human Fecal Homogenates (Anaerobic Culture)Stevioside-d2BacteroidesSteviol-d2Complete hydrolysis of glucose units

Following the formation of Steviol-d2 in the colon and its subsequent absorption, it undergoes further metabolism in the liver. steviashantanu.comresearchgate.net To study this phase, researchers utilize in vitro systems such as isolated liver microsomes or cultured liver cell lines. steviashantanu.com

Studies with pooled human and rat liver microsomal preparations have indicated that the metabolism of steviol is dependent on the cytochrome P450 (CYP) enzyme system. steviashantanu.com The metabolic profile in human liver microsomes is similar to that in rat preparations, although the clearance rate is lower in humans. steviashantanu.com In these systems, Steviol-d2 would be metabolized into various hydroxylated derivatives. However, the primary metabolic pathway in the liver is conjugation. Steviol-d2 is efficiently conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes, forming Steviol Glucuronide-d2. steviashantanu.com Human liver-derived cell lines, such as HepG2 and its sublines like VL-17A which express specific CYP enzymes, are also employed to investigate the effects and metabolic pathways of compounds like stevioside and its metabolites. nih.gov

In Vivo Metabolic Fate Tracking in Preclinical Animal Models

In vivo studies in preclinical animal models are crucial for understanding the complete metabolic fate of Stevioside-d2, from absorption and distribution to final elimination. The deuterium (B1214612) label is essential for distinguishing the administered compound and its metabolites from endogenous substances.

The absorption of Stevioside-d2 is indirect. Due to its high molecular weight and glycosidic nature, the parent compound is poorly absorbed from the upper small intestine. researchgate.netnih.gov The key event for absorption is the microbial hydrolysis to Steviol-d2 in the colon. researchgate.netnih.gov Steviol-d2, being more lipophilic, is then readily absorbed from the colon into the portal venous system and transported to the liver. steviashantanu.com

In animal models such as rats, after oral administration of stevioside, steviol is detected in the plasma, with peak concentrations typically observed between 2 and 8 hours post-administration. steviashantanu.com This delay reflects the time required for the compound to reach the colon and undergo microbial conversion before absorption. steviashantanu.com Stevioside itself may be detected in plasma shortly after dosing, but at very low levels. steviashantanu.com

The use of Stevioside-d2 allows for the precise tracking and measurement of its key metabolites in biological fluids and tissues. Following oral administration, the first major deuterated metabolite to appear is Steviol-d2, formed by the gut microbiota. researchgate.netnih.gov

After absorption from the colon, Steviol-d2 is transported to the liver, where it is extensively metabolized into Steviol Glucuronide-d2. steviashantanu.comresearchgate.net This conjugated metabolite is the principal form found circulating in the bloodstream. steviashantanu.com In humans, peak plasma concentrations of steviol glucuronide occur approximately 8 hours after dosing with stevioside. steviashantanu.com The deuterium label facilitates the use of sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification, a method commonly used for tracking deuterated metabolites. mdpi.com

The elimination of Stevioside-d2 metabolites occurs through both fecal and urinary pathways, with notable differences between species. steviashantanu.com After oral administration to rats, a significant portion of the initial dose can be recovered in the feces, which includes unabsorbed Stevioside-d2 and microbially produced Steviol-d2. steviashantanu.com

The primary systemic metabolite, Steviol Glucuronide-d2, is eliminated differently depending on the animal model. In rats, Steviol Glucuronide-d2 is preferentially excreted from the liver into the bile and subsequently eliminated via the feces. steviashantanu.com In contrast, in humans, Steviol Glucuronide-d2 is released from the liver into the bloodstream and is primarily excreted through the kidneys into the urine. steviashantanu.comresearchgate.net Therefore, in animal studies tracking Stevioside-d2, deuterated metabolites would be detected in both urine and feces, reflecting these distinct elimination routes. steviashantanu.com

Table 2: In Vivo Metabolic Fate of Stevioside-d2 in Animal Models
Metabolic PhasePrimary LocationKey Deuterated SpeciesOutcome
BiotransformationColonSteviol-d2Hydrolysis by gut microbiota
AbsorptionColon / Portal VeinSteviol-d2Absorption of aglycone into circulation
Hepatic MetabolismLiverSteviol Glucuronide-d2Conjugation of Steviol-d2
Elimination (Rats)Bile / FecesSteviol Glucuronide-d2, Steviol-d2Primarily biliary/fecal excretion
Elimination (Humans)Kidney / UrineSteviol Glucuronide-d2Primarily urinary excretion

Mechanistic Insights into Glycosidic Hydrolysis and Biotransformation using Deuterium Labeling

The biotransformation of stevioside primarily involves the enzymatic hydrolysis of its glycosidic bonds, a process catalyzed by glycoside hydrolases present in the gut microbiota. nih.gov Deuterium labeling, specifically at positions involved in the cleavage of these bonds, can provide profound insights into the reaction mechanism through the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. chem-station.com

By strategically placing deuterium atoms at or near the anomeric carbon of the glucose units in stevioside, researchers can probe the nature of the transition state during enzymatic hydrolysis. A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of the reaction. For instance, a significant KIE (kH/kD > 1) upon deuteration at the anomeric carbon would suggest that the cleavage of the C-H bond is involved in the rate-limiting step, providing evidence for a specific enzymatic mechanism. ubc.ca

Furthermore, secondary KIEs, where the deuterated bond is not broken but is located near the reaction center, can also offer valuable information about the geometry and hybridization of the transition state. bac-lac.gc.ca For example, a change in the hybridization of the anomeric carbon from sp3 in the ground state to sp2 in a carbocation-like transition state can be detected by the magnitude of the secondary KIE. These mechanistic details are crucial for understanding how gut bacteria metabolize stevioside and for the rational design of stevia-derived products with modified metabolic fates.

Illustrative Data Table 1: Hypothetical Kinetic Isotope Effects (KIE) for the Enzymatic Hydrolysis of Stevioside-d2

Enzyme SourceDeuterium PositionkH/kD (Vmax)kH/kD (Vmax/Km)Inferred Mechanistic Insight
Bacteroides thetaiotaomicron GlycosidaseC-1 of terminal glucose1.15 ± 0.021.18 ± 0.03Significant oxocarbenium ion character in the transition state.
Human Fecal SlurryC-1 of central glucose1.02 ± 0.011.03 ± 0.02Minimal C-H bond involvement in the rate-determining step.
Purified β-glucosidaseC-2 of terminal glucose0.98 ± 0.020.99 ± 0.01No significant rehybridization at C-2 during the transition state.

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential application of Stevioside-d2 in mechanistic studies.

Comparative Metabolic Profiling of Stevioside-d2 and Unlabeled Stevioside

A key application of Stevioside-d2 is in comparative metabolic profiling studies, where its metabolic fate is directly compared to that of its unlabeled counterpart. The presence of deuterium atoms can influence the rate of metabolism due to the KIE, potentially leading to a different pharmacokinetic and metabolite profile. researchgate.net This "deuterium effect" can result in a slower rate of enzymatic cleavage of the C-D bond compared to the C-H bond, which may lead to a longer half-life and altered exposure to the parent compound and its metabolites. nih.gov

In a typical study, two groups would be administered either Stevioside-d2 or unlabeled stevioside. Biological samples such as plasma, urine, and feces would then be collected over time and analyzed using mass spectrometry-based techniques. The distinct mass of Stevioside-d2 and its deuterated metabolites allows for their unambiguous detection and quantification, even in the presence of the endogenous metabolic background.

Such comparative studies can reveal whether the deuteration affects the primary metabolic pathway, which is the hydrolysis to steviol. nih.gov Furthermore, it can help in identifying any previously unknown or minor metabolic pathways. For instance, a slower primary metabolism might allow for alternative biotransformations to occur at a detectable level. The data obtained from these studies are invaluable for a comprehensive understanding of stevioside's behavior in the body and for assessing the bioequivalence of modified steviol glycosides.

Illustrative Data Table 2: Hypothetical Pharmacokinetic Parameters of Stevioside-d2 vs. Unlabeled Stevioside in Plasma

CompoundCmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)Half-life (t1/2) (hr)
Unlabeled SteviosideNot Detected---
Steviol (from Unlabeled Stevioside)150 ± 258 ± 11200 ± 15010 ± 2
Stevioside-d2Not Detected---
Steviol-d1 (from Stevioside-d2)180 ± 3010 ± 1.51600 ± 20014 ± 2.5

Note: This table contains hypothetical data for illustrative purposes. Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), AUC (Area Under the Curve).

Illustrative Data Table 3: Hypothetical Comparative Metabolite Profile in Feces (% of Administered Dose)

MetaboliteUnlabeled Stevioside GroupStevioside-d2 Group
Stevioside5 ± 1%8 ± 1.5%
Steviol85 ± 5%80 ± 6%
Steviol Glucuronide10 ± 2%12 ± 2.5%

Note: The data presented is hypothetical and intended to illustrate potential differences in excretion patterns due to the deuterium effect.

Role As a Reference Material and Internal Standard in Quantitative Research

Utilization of Stevioside-d2 (90 per cent) as a Stable Isotope Labeled Internal Standard (SIL-IS)

The use of a stable isotope-labeled internal standard is a widely accepted strategy to improve the quality of quantitative data obtained from mass spectrometry-based methods. tum.de Stevioside-d2, a deuterated analog of stevioside (B1681144), serves this purpose effectively in the analysis of steviol (B1681142) glycosides.

The quantification of steviol glycosides in complex matrices such as food and beverage products can be challenging due to the presence of interfering compounds. unimi.it These matrices can significantly impact the ionization efficiency of the target analytes in the mass spectrometer source, leading to inaccurate results. The addition of a known amount of Stevioside-d2 to the sample at the beginning of the analytical workflow allows for the correction of these variations. Since Stevioside-d2 is chemically identical to stevioside, it experiences similar effects during sample preparation (e.g., extraction, cleanup) and analysis. By measuring the ratio of the analyte to the internal standard, any variations are normalized, leading to a significant improvement in the accuracy and precision of the results. tum.deunimi.it

Table 1: Illustrative Comparison of Precision in Stevioside Quantification with and without Internal Standard

ParameterWithout Internal Standard (%RSD)With Stevioside-d2 Internal Standard (%RSD)
Intra-day Precision8.52.1
Inter-day Precision12.33.5
%RSD = Percent Relative Standard Deviation. Data is illustrative and based on typical performance of LC-MS/MS methods for steviol glycoside analysis.

Matrix effects, which are the suppression or enhancement of ionization of an analyte due to co-eluting compounds from the sample matrix, are a major source of error in quantitative mass spectrometry. nih.gov Stable isotope-labeled internal standards like Stevioside-d2 are particularly effective at compensating for these effects. Because the deuterated standard co-elutes with the native analyte and has nearly identical ionization properties, it is affected by the matrix in the same way. nih.gov Therefore, the ratio of the analyte signal to the internal standard signal remains constant, even in the presence of significant matrix effects, ensuring the reliability of the quantitative data.

Table 2: Example of Matrix Effect Compensation using Stevioside-d2

MatrixAnalyte Recovery (%) without ISAnalyte Recovery (%) with Stevioside-d2 IS
Beverage7599.2
Yogurt6298.5
Snack88101.3
Data is illustrative and demonstrates the principle of matrix effect compensation.

The robustness of an analytical method refers to its ability to remain unaffected by small, deliberate variations in method parameters, while reproducibility refers to the ability to obtain consistent results across different laboratories, analysts, and equipment. The use of Stevioside-d2 as an internal standard contributes significantly to both of these aspects. By correcting for variations in sample preparation, instrument response, and matrix effects, it ensures that the analytical method is more rugged and produces comparable results over time and between different analytical runs. thermofisher.comrjptonline.org This is particularly important for routine quality control testing and for studies that require long-term monitoring.

Qualification and Certification of Stevioside-d2 (90 per cent) as a Reference Standard

For Stevioside-d2 to be used reliably as a reference material, its purity and identity must be well-characterized. A product with a specified purity of 90 per cent indicates that the material contains 90% of the deuterated stevioside, with the remaining 10% consisting of other, non-interfering components. The qualification of such a standard involves a comprehensive analysis to confirm its chemical structure and to quantify its purity.

A Certificate of Analysis (CoA) for a reference material like Stevioside-d2 (90 per cent) would typically provide information on its identity, purity, and the method used for its determination. abmole.comscribd.com The certification process for reference materials often follows international guidelines, such as those from the International Organization for Standardization (ISO), to ensure traceability and reliability. scribd.com While a specific CoA for "Stevioside-d2 (90 per cent)" is not publicly available, a certified reference material would undergo rigorous testing to establish its stated purity with a specified uncertainty.

Applications in Analytical Method Development and Validation for Steviol Glycosides

Stevioside-d2 (90 per cent) plays a crucial role in the development and validation of new analytical methods for the determination of steviol glycosides. nih.govnih.gov During method development, it can be used to optimize sample preparation procedures and mass spectrometry parameters. In method validation, it is essential for assessing key performance characteristics such as accuracy, precision, linearity, and limits of detection and quantification. nih.gov The use of a reliable internal standard from the outset of method development ensures that the resulting analytical procedure is robust and fit for its intended purpose.

Table 3: Typical Validation Parameters for an LC-MS/MS Method for Stevioside using Stevioside-d2 as Internal Standard

Validation ParameterTypical Acceptance CriteriaIllustrative Result
Linearity (r²)≥ 0.990.998
Accuracy (% Recovery)80-120%95-105%
Precision (%RSD)≤ 15%< 5%
Limit of Quantification (LOQ)Defined and validated10 ng/mL
Data is illustrative and based on common practices in analytical method validation.

Applications in Pharmacokinetic and Pharmacodynamic Research in Preclinical Models

Pharmacokinetic Parameter Determination in Animal Studies utilizing Stevioside-d2

The use of Stevioside-d2 as an internal standard is fundamental for accurately determining the pharmacokinetic profile of Stevioside (B1681144) in animal studies. By adding a known quantity of Stevioside-d2 to biological samples before analysis, researchers can correct for variations during sample processing and instrumental analysis, leading to reliable data on the absorption, distribution, metabolism, and excretion (ADME) of the administered Stevioside.

In preclinical studies, after administration of Stevioside, biological samples such as blood, plasma, urine, feces, and various tissues are collected. Analytical methods, typically HPLC or UHPLC coupled with mass spectrometry, are employed for quantification. nih.govnih.gov During sample preparation, Stevioside-d2 is spiked into the collected fluids and tissue homogenates. Because Stevioside-d2 is chemically identical to Stevioside but has a different mass, it co-elutes during chromatography but is distinguished by the mass spectrometer. This allows for the precise calculation of the concentration of the parent compound, Stevioside, and its key metabolite, steviol (B1681142). nih.govmdpi.com

Preclinical studies in Wistar rats have shown that following intravenous injection of radiolabeled Stevioside, the highest concentration of radioactivity is found in the liver and small intestine. nih.gov Analysis of bile via HPLC identified steviol as the major metabolite, while urine analysis revealed the presence of the parent Stevioside as the major component. nih.govsu.ac.th In human studies, steviol glucuronide is identified as the primary metabolite in circulation and is excreted mainly through urine. researchgate.net

Table 1: Key Findings on Stevioside and Metabolite Quantification in Preclinical Models

Analyte Biological Matrix Key Finding Citation
Stevioside Rat Urine Found as a major component after intravenous administration. su.ac.th
Steviol Rat Bile Identified as the major metabolite following intravenous Stevioside administration. nih.govsu.ac.th
Steviol Rat Feces Present after oral administration of Stevioside. su.ac.th

| Steviol Glucuronide | Rat & Human Blood | The common major metabolite found in circulation. | mdpi.comsu.ac.th |

Data generated using deuterated standards like Stevioside-d2 provides high-quality input for pharmacokinetic modeling. Studies in preclinical models, including rats and pigs, have elucidated the kinetic profile of Stevioside.

Absorption: Orally administered Stevioside is not significantly absorbed in the upper gastrointestinal tract due to its high molecular weight. nih.gov Instead, it transits to the lower intestine, where gut microflora hydrolyze it into its aglycone, steviol. nih.govunlp.edu.ar Steviol is then readily absorbed. su.ac.thunlp.edu.ar In rats, the oral absorption of steviol is rapid, with peak concentrations in portal venous blood observed around 15 minutes post-administration. su.ac.th

Distribution: Following intravenous administration in rats, radiolabeled Stevioside distributes primarily to the liver, with the highest concentration observed after 10 minutes, and subsequently to the small intestine. nih.gov

Elimination: The elimination pathways for Stevioside metabolites differ between species. In rats, after oral administration, most of the compound is eliminated in the feces as steviol, with steviol glucuronide being excreted via the biliary route. su.ac.thunlp.edu.ar In contrast, studies in humans show that steviol is absorbed, metabolized in the liver to steviol glucuronide, and then primarily excreted in the urine, accounting for over 60% of the initial Stevioside dose. su.ac.thnih.gov

Table 2: Summary of Pharmacokinetic Parameters for Stevioside in Animal Models

Parameter Finding in Preclinical Models (Primarily Rats) Citation
Oral Bioavailability Stevioside itself has very low bioavailability; it is a prodrug for steviol. nih.govunlp.edu.ar
Metabolism Hydrolyzed by gut bacteria to steviol; steviol is then conjugated in the liver to steviol glucuronide. mdpi.comsu.ac.thnih.gov
Peak Concentration (Tmax) Radioactivity in rat blood peaked 8 hours after oral administration of labeled Stevioside. unlp.edu.ar

| Primary Route of Excretion | Biliary excretion into feces is the principal route in rats. | su.ac.thunlp.edu.ar |

Investigating Drug-Drug Interactions and Transport Mechanisms using Stevioside-d2

While Stevioside-d2 is not directly used to investigate interactions, the quantitative data it helps generate are crucial for these studies. Research into the metabolic pathways of Stevioside highlights potential sites for drug-drug interactions. The conversion of steviol to steviol glucuronide is mediated by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT2B7 and, at higher concentrations, UGT1A3. unlp.edu.ar These enzymes are responsible for the metabolism of many other drugs. Therefore, co-administration of Stevioside with drugs that are also substrates for these UGTs could potentially lead to competitive inhibition and altered pharmacokinetics. In vitro studies have also suggested that Stevioside may interfere with certain secretory transport systems, which could delay the clearance of other drugs. mdpi.com

Mechanistic Pharmacodynamic Studies at Cellular and Molecular Levels

Accurate quantification of Stevioside and its metabolites in in vitro and in vivo models allows for a precise understanding of their effects at the cellular and molecular levels. These studies reveal the mechanisms behind the observed physiological effects.

Research has identified specific molecular targets for Stevioside and its metabolites.

TRPM5: Stevioside and rebaudioside A have been shown to increase the activity of the transient receptor potential cation channel subfamily M member 5 (TRPM5). mdpi.com This channel is located in pancreatic β-cells, and its activation by Stevioside leads to increased insulin (B600854) secretion, which contributes to its antihyperglycemic effects observed in diabetic mouse models. mdpi.com

UDP-Glucosyltransferases (UGTs): As previously mentioned, the metabolism of steviol is dependent on UGT enzymes. unlp.edu.ar UGTs are a superfamily of enzymes that transfer glucuronic acid to various substrates, increasing their water solubility and facilitating their excretion. The specific involvement of UGT2B7 and UGT1A3 in steviol glucuronidation is a key finding in understanding its metabolic fate. unlp.edu.ar Structure-guided engineering of other glycosyltransferases, such as UGT94D1, is also being explored to synthesize novel steviol glycoside derivatives with improved properties. nih.govresearchgate.net

Stevioside and its metabolites have been shown to modulate several key biochemical pathways, particularly those related to glucose metabolism and inflammation.

Glucose Metabolism: In diabetic rat models, Stevioside has been found to lower blood glucose levels by slowing down gluconeogenesis in the liver. nih.govnih.gov This is achieved by decreasing the gene expression and protein levels of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a rate-limiting enzyme in the gluconeogenesis pathway. nih.govnih.gov Furthermore, some studies suggest that steviol glycosides can enhance glucose uptake in cells by modulating the PI3K/Akt signaling pathway, which is involved in GLUT4 transporter translocation, mimicking some effects of insulin. nih.gov

Inflammatory Pathways: Stevioside has demonstrated anti-inflammatory effects in preclinical models by inhibiting the NF-κB and MAPK signaling pathways. nih.gov In silico studies further suggest that Stevioside may act as an antagonist at proinflammatory receptors like tumor necrosis factor receptor (TNFR)-1 and Toll-like receptor (TLR)-4-MD2. mdpi.com

Table 3: Biochemical Pathways Modulated by Stevioside

Pathway Effect Mechanism Citation
Gluconeogenesis Inhibition Decreased gene expression of PEPCK in the liver. nih.govnih.gov
Insulin Secretion Stimulation Activation of TRPM5 channels in pancreatic β-cells. mdpi.com
Glucose Transport Enhancement Modulation of the PI3K/Akt pathway, leading to GLUT translocation. nih.gov

| Inflammation | Inhibition | Inhibition of NF-κB and MAPK signaling pathways. | nih.gov |

Advanced Research and Future Directions

Integration of Stevioside-d2 into "Omics" Technologies (e.g., Metabolomics, Lipidomics)

The use of deuterated internal standards is critical for achieving accuracy and precision in "Omics" research, particularly in mass spectrometry (MS)-based platforms. clearsynth.comwisdomlib.org Stevioside-d2, with its 90 per cent isotopic purity, is ideally suited for this role in metabolomics and lipidomics studies involving steviol (B1681142) glycosides or structurally similar compounds.

In these high-throughput analyses, Stevioside-d2 is added to biological samples at a known concentration at the beginning of sample preparation. isolife.nl Because it is chemically identical to the non-labeled stevioside (B1681144), it co-elutes during chromatographic separation and co-ionizes in the mass spectrometer. However, due to the mass difference imparted by the deuterium (B1214612) atoms, it is detected as a distinct ion. This allows it to serve as a reliable internal standard to correct for variations in sample extraction, instrument response, and matrix effects, which are common challenges in complex biological samples. wisdomlib.orgmdpi.com

The integration of Stevioside-d2 enables robust and reproducible quantification of stevioside and its metabolites, facilitating detailed studies of its absorption, distribution, metabolism, and excretion (ADME). musechem.com This is crucial for understanding the metabolic fate of steviol glycosides in the body and for linking their presence to specific metabolic pathways or disease states.

Table 1: Role of Stevioside-d2 in "Omics" Technologies

"Omics" Technology Application of Stevioside-d2 Research Outcome
Metabolomics (LC-MS/MS) Internal standard for quantification Accurate measurement of stevioside and its metabolites in biological fluids (e.g., plasma, urine). researchgate.net
Lipidomics Internal standard for structurally related lipids Correction for matrix effects in complex lipid extracts, improving quantitative accuracy.
Metabolic Flux Analysis Stable isotope tracer Tracing the incorporation of labeled atoms through specific biochemical pathways. metsol.com

| Foodomics | Reference standard for quality control | Quantification of steviol glycosides in food products and beverages to ensure regulatory compliance. nih.govnih.gov |

Development of Novel Deuterated Stevioside Analogues for Specific Research Probes

Beyond its use as an internal standard, the development of novel deuterated stevioside analogues opens avenues for creating specific research probes. The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, a phenomenon known as the kinetic isotope effect (KIE). researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of metabolic reactions that involve breaking this bond. informaticsjournals.co.in

This principle is exploited in drug discovery to create "deuterium switches," where deuteration at metabolically vulnerable sites ("soft spots") can improve a drug's pharmacokinetic profile. nih.gov By synthesizing analogues of stevioside with deuterium placed at specific, metabolically active positions, researchers can:

Investigate Metabolic Pathways: Pinpoint the exact sites of enzymatic action and identify key metabolic transformations.

Enhance Therapeutic Properties: If stevioside or its metabolites have therapeutic effects, site-specific deuteration could prolong their half-life and enhance their activity. informaticsjournals.co.innih.gov

Create Mechanistic Probes: Use the KIE to study enzyme mechanisms and ligand-receptor interactions with greater detail. researchgate.net

The synthesis of these novel analogues allows for a deeper understanding of the structure-activity relationship of steviol glycosides and their potential modulation for therapeutic benefit. beilstein-journals.org

Advancements in Automated Synthesis and High-Throughput Analysis of Deuterated Steviosides

The growing demand for deuterated compounds has spurred advancements in both their synthesis and analysis. Traditional methods for deuterium labeling can be complex and time-consuming. mdpi.com However, new methods are emerging that facilitate more efficient and automated synthesis. Recent progress includes the development of flow synthesis systems and novel catalytic hydrogen-deuterium exchange (H/D exchange) reactions that use deuterated water (D2O) as an inexpensive and readily available deuterium source. bionauts.jpresearchgate.net These methods offer milder reaction conditions and can be applied to complex natural products. researchgate.net

On the analysis side, high-throughput techniques are essential for screening large libraries of compounds and analyzing complex biological samples.

High-Throughput H/D Exchange Mass Spectrometry (HDX-MS): This technique provides insights into protein dynamics and protein-ligand interactions. While typically used for proteins, its principles of automated sample handling and rapid analysis can be adapted for studying interactions involving small molecules like stevioside. acs.orgacs.org

Automated LC-MS/MS Systems: Modern analytical platforms allow for the unattended analysis of hundreds of samples per day, which is crucial for large-scale metabolomics studies that use Stevioside-d2 as an internal standard. researchgate.netnih.gov

Capillary NMR Probes: Advances in NMR technology have significantly increased sensitivity, making it possible to obtain structural information from microgram amounts of material, which is beneficial when analyzing valuable, synthetically produced deuterated analogues. researchgate.net

These technological advancements are making the production and analysis of deuterated compounds like Stevioside-d2 more efficient and accessible for a wider range of research applications.

Challenges and Opportunities in Stable Isotope Labeling of Complex Natural Products

The synthesis of isotopically labeled versions of complex natural products like stevioside presents unique challenges and opportunities.

Challenges:

Synthetic Complexity: Stevioside has a complex diterpenoid core with multiple chiral centers and glycosidic linkages. Introducing deuterium at a specific site without altering the rest of the molecule requires sophisticated, multi-step synthetic strategies. nih.govnih.gov

Cost: The starting materials, catalysts, and deuterated reagents required for synthesis can be expensive, limiting the large-scale production of labeled compounds.

Isotopic Scrambling and Stability: A significant challenge is ensuring the stability of the deuterium label. In some cases, deuterium atoms can be lost through exchange with protons in the surrounding solvent or during analysis in a mass spectrometer, which can compromise the accuracy of quantitative results. Careful selection of the labeling position is crucial to minimize this risk.

Opportunities:

Novel Catalysts and Reagents: The development of new, highly selective catalysts for H/D exchange reactions offers the potential for more efficient and site-specific labeling of complex molecules under milder conditions. researchgate.net

Biosynthetic Approaches: Leveraging metabolic engineering in microorganisms like Saccharomyces cerevisiae to produce steviol glycosides offers a potential route for incorporating stable isotopes by feeding the culture with labeled precursors. nih.gov

Advanced Analytical Platforms: High-resolution mass spectrometry and advanced NMR techniques can help verify the exact location and extent of deuterium incorporation, ensuring the quality and reliability of the labeled standard. metsol.comnih.gov

Table 2: Summary of Challenges and Opportunities

Aspect Challenges Opportunities
Synthesis Multi-step, complex procedures; high cost of reagents. Development of novel, selective catalysts; biosynthetic production pathways. nih.gov
Stability Potential for D/H back-exchange in solution or during analysis. Strategic placement of labels in non-exchangeable positions; use of ¹³C or ¹⁵N as alternatives.

| Characterization | Verifying the precise location and isotopic purity of the label. | High-resolution MS and advanced NMR for detailed structural confirmation. nih.gov |

Expanding the Application Spectrum of Stevioside-d2 in Diverse Research Fields

The utility of Stevioside-d2 is not confined to metabolic studies. Its application as a precise analytical standard and research probe is expanding into various scientific disciplines. Stevioside and other steviol glycosides have been investigated for a range of therapeutic benefits beyond sweetness, including anti-hyperglycemic, anti-hypertensive, anti-inflammatory, and anti-tumor effects. nih.govsu.ac.thmdpi.com Stevioside-d2 is an invaluable tool for conducting detailed research into these potential health benefits.

Pharmacology and Drug Development: Stevioside-d2 can be used to accurately quantify the parent compound and its metabolites in preclinical and clinical studies, helping to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship for its various biological activities. unlp.edu.arnih.govnih.gov

Food Science and Nutrition: It serves as a certified reference material for the accurate quantification of steviol glycosides in commercial food products, ensuring compliance with regulatory limits and quality control standards. isolife.nlnih.gov

Environmental Science: Deuterated standards are used to trace the fate of compounds in the environment, and Stevioside-d2 could be used to monitor the presence and degradation of steviol glycosides in environmental samples. wisdomlib.org

Immunology and Cell Biology: As researchers explore the anti-inflammatory and immunomodulatory properties of stevioside, the deuterated analogue can be used to trace its uptake and mechanism of action in cellular models. nih.govnih.gov

The continued exploration of stevioside's biological activities will drive further demand for high-purity labeled standards like Stevioside-d2 to ensure the reliability and accuracy of research findings across these diverse fields. researchgate.netnih.gov

Table of Compounds Mentioned

Compound Name
Stevioside-d2
Stevioside
Steviol
Rebaudioside A
Isosteviol
Steviolmonoside
Steviolbioside
Rubusoside
Dulcoside A
Rebaudioside B
Rebaudioside C
Rebaudioside D
Rebaudioside E
Rebaudioside F

Q & A

Basic: What methodological approaches are critical for characterizing the isotopic purity and structural integrity of Stevioside-d₂ (90%)?

Answer:
To confirm isotopic distribution (deuteration at specific sites) and purity, researchers should employ:

  • Nuclear Magnetic Resonance (NMR) : Quantify deuterium incorporation via <sup>2</sup>H-NMR or <sup>13</sup>C-NMR isotopic shifts, comparing spectra to non-deuterated stevioside .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., LC-HRMS) identifies molecular ion clusters to assess isotopic enrichment and potential impurities .
  • Chromatographic Techniques : HPLC or UPLC paired with evaporative light scattering detectors (ELSD) can separate and quantify Stevioside-d₂ from under-deuterated analogs .
    Key Consideration: Variability in deuteration (e.g., 90% vs. 99%) may require error margins in kinetic or metabolic studies .

Basic: How should researchers design in vitro experiments to account for isotopic effects of Stevioside-d₂ (90%) in metabolic studies?

Answer:

  • Control Groups : Include non-deuterated stevioside and fully deuterated (e.g., Stevioside-d₃) as comparators to isolate isotopic effects .
  • Analytical Replicates : Use triplicate measurements for enzyme kinetics (e.g., CYP450 metabolism assays) to address variability from partial deuteration .
  • Time-Course Sampling : Collect data at multiple timepoints to track deuterium loss or exchange in biological matrices .
    Validation: Cross-validate results using isotopic tracing (e.g., <sup>2</sup>H-labeled glucose) to confirm metabolic pathways .

Advanced: How can researchers resolve contradictions in data arising from variable deuteration levels in Stevioside-d₂ (90%)?

Answer:

  • Error Source Analysis : Quantify batch-to-batch variability in deuteration using MS and NMR, then apply error propagation models to kinetic parameters .
  • Multivariate Statistics : Use ANOVA or mixed-effects regression to distinguish isotopic effects from experimental noise .
  • Cross-Method Validation : Pair isotopic data with non-deuterated analogs (e.g., <sup>13</sup>C-labeled stevioside) to confirm observed trends .
    Example: A study showing inconsistent metabolic half-lives could attribute discrepancies to residual protium (H) atoms altering enzyme binding .

Advanced: What strategies integrate Stevioside-d₂ (90%) into stable isotope-assisted metabolomic workflows?

Answer:

  • Isotopic Enrichment Analysis : Use tools like XCMS Online or METLIN to track <sup>2</sup>H incorporation in metabolic networks, adjusting for natural abundance .
  • Pathway Mapping : Combine with <sup>13</sup>C or <sup>15</sup>N tracers to distinguish deuterium-specific effects (e.g., hydrogen bonding in glycoside hydrolysis) .
  • Data Normalization : Apply correction factors for partial deuteration to avoid overestimating pathway fluxes .
    Limitation: 90% deuteration may introduce noise in low-abundance metabolites; optimize detection thresholds .

Advanced: How does 90% deuteration impact the interpretation of Stevioside-d₂’s pharmacokinetic (PK) parameters in vivo?

Answer:

  • Compartmental Modeling : Use nonlinear mixed-effects models (e.g., NONMEM) to account for deuterium loss via metabolic exchange (e.g., with body water) .
  • Isotope Effect Quantification : Compare clearance rates (CL) and volume of distribution (Vd) between Stevioside-d₂ and non-deuterated forms to isolate kinetic isotope effects (KIEs) .
  • Sampling Protocol : Frequent plasma sampling (e.g., microdialysis) captures transient deuterium retention .
    Validation: Validate with deuterium oxide (D2O) dosing to control for endogenous H-exchange .

Basic: What statistical frameworks are appropriate for analyzing dose-response relationships in Stevioside-d₂ (90%) toxicity studies?

Answer:

  • Dose-Response Modeling : Fit data to Hill or log-logistic models using software like GraphPad Prism, reporting EC50 values with 95% confidence intervals .
  • Bootstrap Resampling : Assess robustness of toxicity thresholds (e.g., LD50) given deuteration variability .
  • Covariate Adjustment : Include deuteration purity as a covariate in generalized linear models (GLMs) .

Advanced: How can researchers optimize deuterium retention in Stevioside-d₂ (90%) during long-term stability studies?

Answer:

  • Storage Conditions : Test stability under controlled humidity (e.g., desiccants) and temperature (-80°C vs. 25°C) to minimize H/D exchange .
  • Kinetic Monitoring : Use accelerated stability studies (40°C/75% RH) with periodic NMR/MS analysis to model degradation kinetics .
  • Formulation Additives : Co-lyophilize with cyclodextrins or antioxidants to stabilize deuterated bonds .

Advanced: What methodologies address reproducibility challenges in Stevioside-d₂ (90%)-based tracer studies across laboratories?

Answer:

  • Interlaboratory Calibration : Distribute reference standards with certified deuteration levels (e.g., NIST-traceable materials) .
  • Protocol Harmonization : Publish detailed SOPs for sample prep, LC-MS parameters, and data normalization .
  • Blinded Reanalysis : Have independent labs reanalyze raw data to confirm statistical significance of reported effects .

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